molecular formula C11H13ClN2O5S B14474753 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine CAS No. 69709-37-1

4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine

Cat. No.: B14474753
CAS No.: 69709-37-1
M. Wt: 320.75 g/mol
InChI Key: HYEQWLRXSTVFON-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 5-chloro-2-nitrophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with morpholine in the presence of a base, followed by the introduction of a methanesulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-nitrophenyl)methanesulfonyl]morpholine
  • 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]piperidine
  • 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]thiomorpholine

Uniqueness

4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

69709-37-1

Molecular Formula

C11H13ClN2O5S

Molecular Weight

320.75 g/mol

IUPAC Name

4-[(5-chloro-2-nitrophenyl)methylsulfonyl]morpholine

InChI

InChI=1S/C11H13ClN2O5S/c12-10-1-2-11(14(15)16)9(7-10)8-20(17,18)13-3-5-19-6-4-13/h1-2,7H,3-6,8H2

InChI Key

HYEQWLRXSTVFON-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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